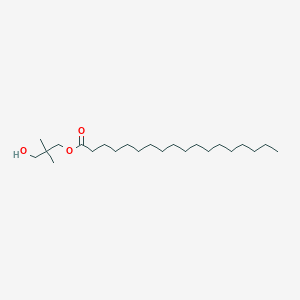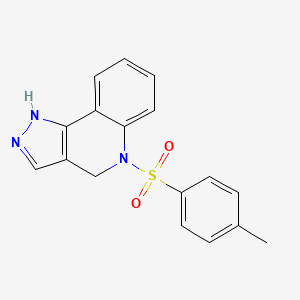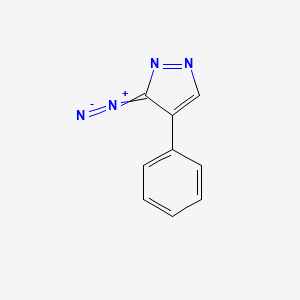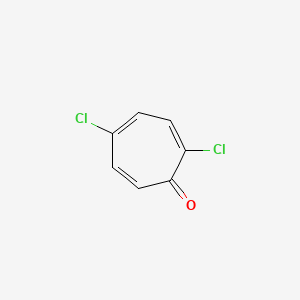
1,3-Bis(phenylsulfanyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core with two phenylsulfanyl groups attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with phenylsulfanyl reagents. One common method is the reaction of imidazolidin-2-one with diphenyl disulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(phenylsulfanyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidin-2-one.
Substitution: Various substituted imidazolidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(phenylsulfanyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imidazolidin-2-one core can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: The parent compound without the phenylsulfanyl groups.
1,3-Dimethylimidazolidin-2-one: A similar compound with methyl groups instead of phenylsulfanyl groups.
1,3-Diphenylimidazolidin-2-one: A compound with phenyl groups instead of phenylsulfanyl groups.
Uniqueness
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
17796-96-2 |
|---|---|
Molekularformel |
C15H14N2OS2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1,3-bis(phenylsulfanyl)imidazolidin-2-one |
InChI |
InChI=1S/C15H14N2OS2/c18-15-16(19-13-7-3-1-4-8-13)11-12-17(15)20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
FGNOAUWDIRKJFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


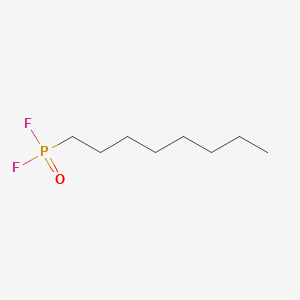

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

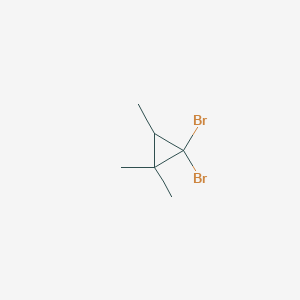
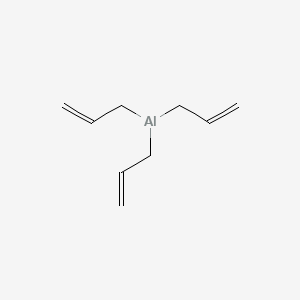
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
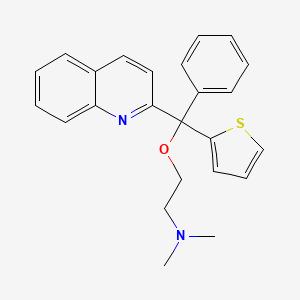
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
